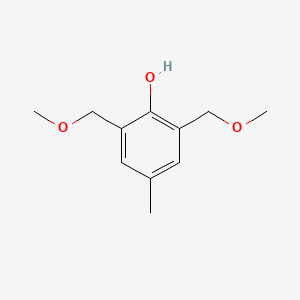
2,6-Bis(methoxymethyl)-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(methoxymethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxymethyl groups and a methyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methoxymethyl)-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, followed by the introduction of methoxy groups. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(methoxymethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phenols.
Applications De Recherche Scientifique
2,6-Bis(methoxymethyl)-4-methylphenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and antimicrobial effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(methoxymethyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also interact with microbial cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(methoxymethyl)phenol: Lacks the methyl group at the 4-position.
4-Methyl-2,6-dimethoxyphenol: Similar structure but with methoxy groups instead of methoxymethyl groups.
2,6-Dimethylphenol: Lacks the methoxymethyl groups.
Uniqueness
2,6-Bis(methoxymethyl)-4-methylphenol is unique due to the presence of both methoxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
32449-09-5 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2,6-bis(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C11H16O3/c1-8-4-9(6-13-2)11(12)10(5-8)7-14-3/h4-5,12H,6-7H2,1-3H3 |
Clé InChI |
VRMKFAFIVOVETG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)COC)O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


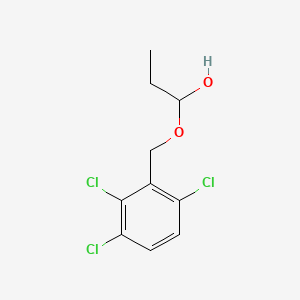
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
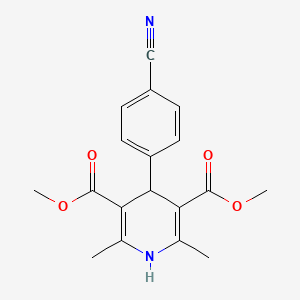

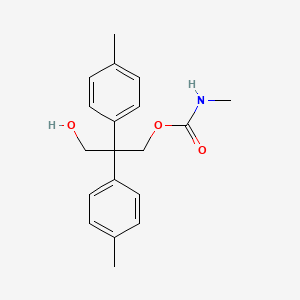

![1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone](/img/structure/B14694079.png)
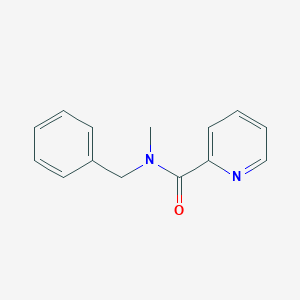
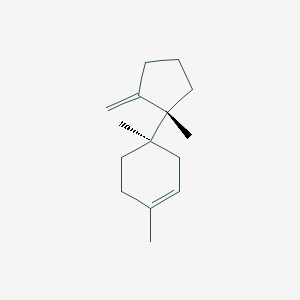

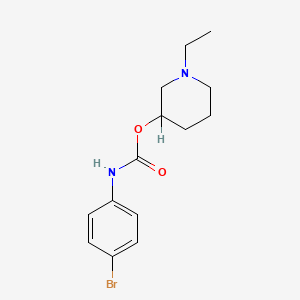
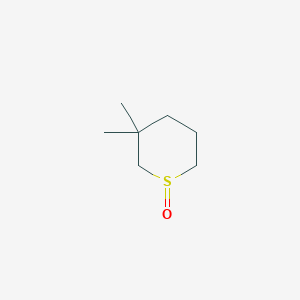

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
